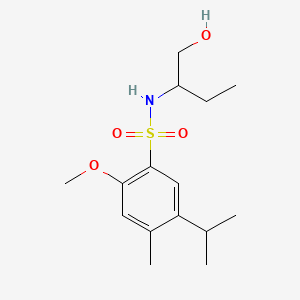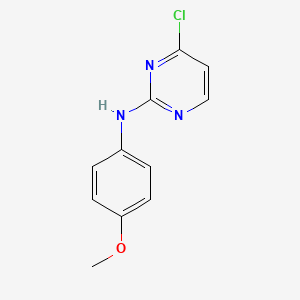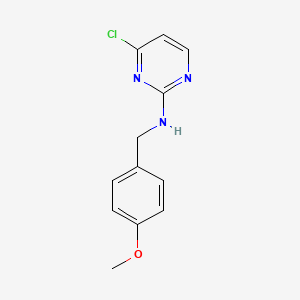![molecular formula C17H29NO4S B603107 {[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine CAS No. 1246822-22-9](/img/structure/B603107.png)
{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine is an organic compound with a complex structure It is characterized by the presence of a butoxy group, a tert-butyl group, a hydroxypropyl group, and a benzene sulfonamide moiety
Preparation Methods
The synthesis of {[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine involves multiple steps. One common synthetic route includes the following steps:
Formation of the butoxy group: This can be achieved by reacting butanol with an appropriate halide under basic conditions.
Introduction of the tert-butyl group: This step typically involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of the hydroxypropyl group: This can be done through a nucleophilic substitution reaction using an appropriate epoxide.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor due to its sulfonamide group.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound may be explored for similar applications.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of {[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine involves its interaction with molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to {[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine include other sulfonamides with different substituents. For example:
2-butoxy-5-tert-butylbenzene-1-sulfonamide: Lacks the hydroxypropyl group.
2-butoxy-5-tert-butyl-N-(2-hydroxyethyl)benzene-1-sulfonamide: Has a shorter hydroxyalkyl chain.
2-butoxy-5-tert-butyl-N-(2-hydroxypropyl)benzene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
1246822-22-9 |
|---|---|
Molecular Formula |
C17H29NO4S |
Molecular Weight |
343.5g/mol |
IUPAC Name |
2-butoxy-5-tert-butyl-N-(2-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C17H29NO4S/c1-6-7-10-22-15-9-8-14(17(3,4)5)11-16(15)23(20,21)18-12-13(2)19/h8-9,11,13,18-19H,6-7,10,12H2,1-5H3 |
InChI Key |
GEXKWNPNOTYVFS-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603025.png)
![Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603026.png)
![Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate](/img/structure/B603028.png)

amine](/img/structure/B603030.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B603031.png)
![5-ethoxy-N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B603032.png)
![bis{4-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603036.png)
amine](/img/structure/B603037.png)
![2-Ethyl-1-[(4-{4-[(2-ethylimidazolyl)sulfonyl]phenyl}phenyl)sulfonyl]imidazole](/img/structure/B603038.png)
amine](/img/structure/B603041.png)



